Product packaging for BMS-795311(Cat. No.:)

BMS-795311

Cat. No.: B1574175
M. Wt: 683.54603
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of CETP in Lipid Metabolism and Reverse Cholesterol Transport (RCT) Pathways

Cholesteryl Ester Transfer Protein (CETP) is a hydrophobic glycoprotein (B1211001) predominantly secreted by the liver, circulating in plasma primarily bound to high-density lipoprotein (HDL). ahajournals.org Its primary function involves mediating the bidirectional transfer of neutral lipids, specifically cholesteryl esters (CE) and triglycerides (TG), between different plasma lipoproteins. ahajournals.org CETP facilitates the net mass transfer of CE from antiatherogenic HDLs to proatherogenic apolipoprotein B (apoB)–containing lipoproteins, such as very low-density lipoproteins (VLDLs), VLDL remnants, intermediate-density lipoproteins (IDLs), and low-density lipoproteins (LDLs). ahajournals.orgjacc.org Concurrently, it mediates the reciprocal transfer of TG from triglyceride-rich lipoproteins (TRLs) to HDLs and LDLs. ahajournals.org The majority of CEs in plasma originate in HDL through the action of lecithin:cholesterol acyltransferase (LCAT), while most TGs enter the plasma as components of chylomicrons and VLDLs. ahajournals.org

Historical Context and Rationale for CETP as a Therapeutic Target in Cardiovascular Research

Epidemiological studies have consistently demonstrated a strong inverse correlation between plasma high-density lipoprotein cholesterol (HDL-C) levels and the risk of atherosclerotic cardiovascular disease (ASCVD). ahajournals.orgjacc.org This observation led to the hypothesis that increasing HDL-C could be a viable therapeutic strategy to reduce cardiovascular risk. ahajournals.orgjacc.org A pivotal finding that bolstered interest in CETP as a therapeutic target was the discovery that humans with genetic deficiencies in CETP exhibit markedly elevated HDL-C levels and, typically, reduced LDL-C levels, a lipid profile generally associated with a lower risk of atherosclerosis. ahajournals.orgahajournals.orgahajournals.org This genetic evidence provided the rationale for exploring pharmacological inhibition of CETP as a means to mimic this beneficial lipid profile and potentially prevent cardiovascular disease. ahajournals.orgjacc.orgahajournals.org Animal studies, particularly in rabbits which naturally express high levels of CETP, have further supported the antiatherogenic potential of CETP inhibition. ahajournals.orgmonash.edu

Emergence of Small Molecule Inhibitors in CETP Research and Development

The pursuit of CETP as a therapeutic target led to the development of various inhibitory strategies, including small molecule inhibitors, antibodies, vaccines, and antisense oligonucleotides. monash.edunih.gov Small molecule inhibitors gained significant attention and were advanced into clinical development. Torcetrapib (B1681342), one of the earliest potent CETP inhibitors, showed promising results in initial clinical studies, demonstrating substantial increases in HDL-C and some reduction in LDL-C. monash.edunih.govpace-cme.org However, its large-scale cardiovascular outcome trial, ILLUMINATE, was prematurely terminated due to an unexpected increase in all-cause mortality and major adverse cardiovascular events in the treated group, which was speculated to be linked to off-target effects such as elevated blood pressure. monash.edupace-cme.orgnih.gov

Following Torcetrapib, other small molecule CETP inhibitors like Dalcetrapib (B1669777) and Evacetrapib (B612230) also underwent clinical evaluation. Dalcetrapib, a more modest CETP inhibitor, increased HDL-C but did not demonstrate a clinically meaningful benefit in cardiovascular outcomes. monash.eduwikipedia.org Evacetrapib's development was also discontinued (B1498344) due to a lack of efficacy in its Phase III trial. monash.eduguidetopharmacology.orgnih.gov Despite these setbacks, the REVEAL trial with Anacetrapib (B1684379) later showed a reduction in coronary heart disease, primarily attributed to its ability to lower non-HDL-C rather than solely increasing HDL-C. ahajournals.orgwikipedia.org These experiences have refined the understanding of CETP inhibition, emphasizing the importance of broader lipid modulation beyond just HDL-C elevation. ahajournals.orgpace-cme.orgfrontiersin.org

Overview of BMS-795311's Research Trajectory as a Preclinical CETP Inhibitor

This compound represents a significant compound within the preclinical research of CETP inhibition. Developed by Bristol-Myers Squibb, it is characterized as a potent and orally bioavailable small molecule inhibitor of CETP. medchemexpress.com Its discovery stemmed from research into triphenylethanamine derivatives designed to inhibit CETP. nih.govresearchgate.net Bristol-Myers Squibb entered a co-development agreement with Simcere Pharmaceutical Group for this compound, granting Simcere exclusive development and commercialization rights in China, while Bristol-Myers Squibb retained rights for all other global markets. bms.commanufacturingchemist.compharmatimes.com This collaboration aimed to expedite the progression of this compound towards clinical Phase IIa proof-of-concept studies. bms.com

Properties

Molecular Formula

C34H23F10NO3

Molecular Weight

683.54603

Appearance

Solid powder

Synonyms

BMS-795311;  BMS 795311;  BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide

Origin of Product

United States

Molecular Target Identification and Mechanistic Elucidation of Bms 795311

In Vitro Characterization of CETP Inhibition by BMS-795311

The inhibitory potency and functional efficacy of this compound against CETP have been rigorously characterized through various in vitro assays.

Enzyme-Based Scintillation Proximity Assays (SPA) for Inhibitory Potency Assessment

Enzyme-based Scintillation Proximity Assays (SPA) are commonly employed to assess the direct inhibitory potency of compounds on enzyme activity. In this assay, this compound demonstrated a high potency against CETP, exhibiting an IC50 value of 4 nM researchgate.netnih.govbioscience.co.ukmedchemexpress.com. This low nanomolar IC50 indicates a strong affinity and effective inhibition of the isolated CETP enzyme.

Human Whole Plasma Assays (hWPA) for Functional Inhibition Evaluation

To evaluate the functional inhibition of CETP in a more physiologically relevant context, Human Whole Plasma Assays (hWPA) are utilized. In hWPA, this compound showed an IC50 value of 0.22 μM researchgate.netbioscience.co.ukmedchemexpress.comresearchgate.net. The shift in potency from the enzyme-based SPA to the whole plasma assay reflects the complexity of the biological matrix, where factors such as protein binding and interactions with lipoproteins can influence the compound's effective concentration and activity.

The in vitro inhibitory potency of this compound is summarized in the table below:

Assay TypeIC50 Value
Enzyme-Based Scintillation Proximity Assay4 nM
Human Whole Plasma Assay0.22 μM

Kinetic Studies of CETP-BMS-795311 Interaction

Kinetic studies, including molecular dynamics simulations and protein-ligand docking, have provided insights into the interaction between CETP and its inhibitors, including this compound. These studies suggest that the primary mechanism of CETP inhibition by small molecules like this compound involves the physical occlusion of the CETP hydrophobic tunnel researchgate.net. Furthermore, it has been observed that the binding of inhibitors can increase the plasticity of CETP, leading to a larger sampling space of the CETP C-domain researchgate.net. While these findings illuminate the nature of the interaction, specific kinetic parameters such as Ki values or detailed classifications of inhibition (e.g., competitive, non-competitive) for this compound were not explicitly detailed in the provided research findings.

Molecular Binding and Structural Insights into CETP-BMS-795311 Complex

Understanding the molecular interactions between this compound and CETP is crucial for elucidating its inhibitory mechanism.

Computational Modeling and Docking Studies of this compound at the CETP Binding Site

Computational modeling and molecular docking studies have been instrumental in predicting how CETP inhibitors, including this compound, interact with the active site of the CETP protein researchgate.net. The crystal structure of human CETP (e.g., PDB ID: 2OBD) reveals a distinctive banana-shaped protein featuring a 60-Å-long hydrophobic tunnel. This tunnel is typically occupied by two cholesteryl esters and is plugged at its ends by phospholipids. Computational analyses indicate that this compound is accommodated within this active site, with hydrophobic interactions being a pivotal driving force for the formation of the ligand/CETP complex researchgate.net. The core mechanism of inhibition is described as the physical occlusion of this hydrophobic tunnel by the inhibitor molecule researchgate.net.

Identification of Key Residues and Binding Motifs Critical for Inhibition

The inhibitory action of this compound is critically dependent on hydrophobic interactions with residues located within the core tunnel of CETP researchgate.net. These interactions are fundamental to the compound's ability to bind effectively and physically obstruct the lipid transfer pathway within the protein. While the general involvement of CETP core tunnel residues and hydrophobic motifs is well-established through molecular dynamics simulations and docking studies, specific individual amino acid residues within CETP that are uniquely critical for the binding and inhibition by this compound were not explicitly identified in the available research findings.

Cellular Mechanisms of Action Related to CETP Inhibition

The inhibition of CETP by small molecules like this compound is considered a promising strategy for managing dyslipidemia and potentially reducing cardiovascular risk, as it can modulate HDL metabolism to increase HDL-cholesterol (HDL-C) levels medchemexpress.comresearchgate.netresearchgate.net.

Impact on Cholesteryl Ester Transfer Activity in Cellular Systems

This compound demonstrates significant inhibitory activity against cholesteryl ester transfer. In in vitro assays, this compound exhibited high potency. Its inhibitory concentration 50% (IC50) values are 4 nM in an enzyme-based scintillation proximity assay (SPA) and 0.22 μM in a human whole plasma assay (hWPA) medchemexpress.commedchemexpress.com.

Preclinical studies in animal models further illustrate its impact on CE transfer activity. In human CETP/apoB-100 dual transgenic (Tg) mice, an oral administration of this compound at 1 mg/kg maximally inhibited plasma CE transfer activity at the 8-hour time point medchemexpress.comresearchgate.netmolnova.cn. This inhibition led to an increase in HDL cholesterol content and size, comparable to effects observed with torcetrapib (B1681342) in moderately-fat fed hamsters researchgate.netacsmedchem.org. Specifically, a dose of 10 mg/kg of this compound resulted in a 45% increase in plasma HDL-C content medchemexpress.com.

Table 1: In Vitro Inhibitory Potency of this compound on CETP Activity

Assay TypeIC50 ValueReference
Enzyme-based Scintillation Proximity Assay (SPA)4 nM medchemexpress.commedchemexpress.com
Human Whole Plasma Assay (hWPA)0.22 μM medchemexpress.commedchemexpress.com

Table 2: Impact of this compound on Cholesteryl Ester Transfer and HDL-C in Preclinical Models

Model SystemDose (Oral)Effect on CE Transfer ActivityEffect on HDL-C ContentReference
Human CETP/apoB-100 Dual Transgenic Mice1 mg/kgMaximally inhibited (8h post-dose)Not specified directly for this dose medchemexpress.comresearchgate.netmolnova.cn
Human CETP/apoB-100 Dual Transgenic Mice10 mg/kgNot specified directly for this doseIncreased by 45% medchemexpress.com
Moderately-fat Fed HamstersNot specifiedIncreased HDL cholesterol content and size comparable to torcetrapibIncreased HDL cholesterol content and size comparable to torcetrapib researchgate.netacsmedchem.org

Modulation of Lipid Exchange Processes within Preclinical Cellular Models

The impairment of CETP-mediated lipid exchange processes is recognized as a viable strategy for the treatment of cardiovascular diseases researchgate.netresearchgate.netscience.gov. By inhibiting CETP, this compound aims to reduce the transfer of cholesteryl esters from anti-atheroprotective HDL to pro-atherogenic LDL and VLDL, thereby increasing HDL levels and potentially enhancing reverse cholesterol transport (RCT) medchemexpress.comresearchgate.netresearchgate.net.

A notable aspect of this compound's modulation of lipid exchange processes in preclinical cellular models is its selectivity. Unlike some other CETP inhibitors, such as torcetrapib, this compound (at 10 μM for 24 hours) does not induce an increase in aldosterone (B195564) synthase (CYP11B2) mRNA in H295R cells medchemexpress.comresearchgate.net. This finding is significant as an increase in aldosterone synthase was an off-target effect observed with torcetrapib, which was associated with blood pressure increases researchgate.netacsmedchem.org. The absence of this off-target effect with this compound suggests a more targeted modulation of lipid metabolism without certain liabilities seen in previous CETP inhibitors researchgate.net.

Preclinical Pharmacological Investigations and Efficacy Assessment of Bms 795311

Investigational Studies on Anti-Atherosclerotic Potential in Preclinical Models

This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor, a class of compounds investigated for their potential anti-atherosclerotic effects cenmed.comresearchgate.netmedchemexpress.com. The mechanism by which CETP inhibitors are believed to exert anti-atherosclerotic properties is primarily through the enhancement of reverse cholesterol transport (RCT) researchgate.netresearchgate.netresearchgate.net. Research efforts have focused on the lead optimization of triphenylethanamine (TPE) ureas and amides, culminating in the discovery of this compound as a highly potent and orally available CETP inhibitor researchgate.net. Its preclinical profile has supported its advancement into further safety studies researchgate.net.

Evaluation of Reverse Cholesterol Transport Enhancement in Animal Models

Preclinical investigations have demonstrated that this compound effectively enhances reverse cholesterol transport pathways in animal models researchgate.net. As a potent CETP inhibitor, this compound has shown significant effects on plasma cholesteryl ester (CE) transfer activity and high-density lipoprotein cholesterol (HDL-C) levels.

In human CETP/apoB-100 dual transgenic mice, this compound (at an oral dose of 1 mg/kg) achieved maximal inhibition of plasma CE transfer activity researchgate.netmedchemexpress.com. Furthermore, studies in moderately-fat fed hamsters revealed that this compound increased HDL cholesterol content and size to an extent comparable to torcetrapib (B1681342), another CETP inhibitor researchgate.net. Oral administration of this compound at doses ranging from 3 to 10 mg/kg over three days consistently increased HDL-C content medchemexpress.com. Specifically, a 10 mg/kg dose resulted in a 45% increase in plasma HDL-C content medchemexpress.com.

The following table summarizes key findings related to this compound's impact on reverse cholesterol transport parameters in preclinical models:

Animal ModelDose (Oral)Effect on Plasma CE Transfer ActivityEffect on Plasma HDL-C ContentReference
Human CETP/apoB-100 Dual Transgenic Mice1 mg/kgMaximally inhibitedNot specified researchgate.netmedchemexpress.com
Moderately-fat Fed HamstersNot specifiedNot specifiedIncreased (comparable to torcetrapib) researchgate.net
Various Animal Models3-10 mg/kg (3 days)Not specifiedIncreased medchemexpress.com
Various Animal Models10 mg/kgNot specified45% increase medchemexpress.com

Impact on Atherosclerotic Lesion Development in Relevant Preclinical Disease Models

This compound, by virtue of its ability to enhance reverse cholesterol transport through CETP inhibition, is considered a potential therapeutic agent for atherosclerosis researchgate.netresearchgate.netresearchgate.net. The rationale for this potential is rooted in the understanding that increased HDL-C levels and enhanced RCT are generally associated with anti-atherosclerotic effects. While the preclinical data strongly supports this compound's efficacy in modulating key lipid parameters indicative of enhanced RCT, specific quantitative data detailing the direct reduction of atherosclerotic lesion development by this compound in relevant preclinical disease models (e.g., ApoE-/- or LDLR-/- mice) was not explicitly detailed in the provided search results. However, the overarching goal of CETP inhibition, which this compound achieves, is to be anti-atherosclerotic by promoting cholesterol efflux and transport from peripheral tissues, including arterial walls, back to the liver for excretion researchgate.net.

Structure Activity Relationship Sar and Compound Optimization Research

Medicinal Chemistry Strategies for BMS-795311 Discovery and Development

The development of this compound stemmed from lead optimization efforts aimed at identifying potent and orally available CETP inhibitors. This process involved refining initial hit compounds to improve their pharmacological properties. acs.orgupmbiomedicals.com

Design and Synthesis of Triphenylethanamine Derivatives

The discovery of this compound emerged from a series of triphenylethanamine (TPE) ureas and amides. acs.orgacs.org The synthesis of these requisite tertiary carbinamines, which are central to the TPE analogs, adapted general synthetic strategies previously disclosed for related diphenylpyridylethanamine (DPPE) series. acs.orgnih.gov For instance, the synthesis involved constructing vinylamides, followed by oxidation to epoxides. Diastereomers were then separated and treated with ammonia (B1221849) to yield corresponding amino alcohols. nih.gov Further optimization of the A-ring led to the identification of more potent TPE series. nih.gov

Lead Optimization Efforts to Enhance Potency and Selectivity

This compound demonstrated significant potency in inhibiting CETP activity. In an enzyme-based scintillation proximity assay (SPA), it exhibited an IC50 of 4 nM. In a human whole plasma assay (hWPA), its IC50 was 0.22 µM. medchemexpress.com

The lead optimization process also addressed potential liabilities observed with other CETP inhibitors. Crucially, this compound showed no increase in blood pressure in rat telemetry studies and no detection of aldosterone (B195564) synthase (CYP11B2) induction in H295R cells, unlike some other CETP inhibitors. acs.orgmedchemexpress.comacs.orgresearchgate.net These findings were critical for advancing this compound into preclinical safety studies. acs.org

Table 1: In Vitro Potency of this compound

Assay TypeIC50 (nM)IC50 (µM)Reference
SPA (enzyme-based scintillation proximity assay)40.004 medchemexpress.com
hWPA (human whole plasma assay)2200.22 medchemexpress.com

Systematic Exploration of Structural Modifications and Their Impact on CETP Inhibition

The systematic exploration of structural modifications was central to defining the structure-activity relationships (SAR) of the TPE series, leading to this compound.

Influence of Substituent Changes on Binding Affinity and Functional Activity

Extensive SAR studies were conducted, particularly at the N-terminus and on the A-ring of the triphenylethanamine core. nih.gov The introduction of polar groups at the N-terminus in the predecessor DPPE series led to improvements in potency and pharmaceutical properties, an observation that was extended to the more potent TPE series. nih.govresearchgate.net

Specific modifications to the A-ring were crucial for optimizing CETP potency. For instance, the incorporation of a 4-fluoro-3-isopropoxy group in the A-ring and a tetrafluoroethoxy group in the B-ring were identified as significant contributors to the compound's activity. nih.gov These substituent changes directly influenced the binding affinity and functional activity of the compounds against CETP.

Stereochemical Considerations in this compound Analogue Development

Stereochemical control was an important aspect of the analogue development. The synthesis involved the separation of diastereomers, leading to specific amino alcohol derivatives. nih.gov this compound itself is characterized by a specific stereochemistry, indicated by the (1R) designation in its chemical name: N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide. acs.org This precise stereochemical configuration is critical for its potent inhibitory activity.

Rational Drug Design Approaches Informing this compound Development

While initial lead optimization for this compound did not rely on structure-based design due to the unavailability of CETP structural information at the time, the development process was guided by a rational approach rooted in iterative medicinal chemistry and comprehensive in vitro and in vivo profiling. acs.org The focus was on understanding the relationship between chemical structure and biological activity (SAR) through the synthesis and testing of numerous analogs. upmbiomedicals.comnih.gov This allowed researchers to make informed decisions about structural modifications to enhance desired properties, such as potency and selectivity, and to mitigate liabilities, thereby informing the rational progression towards this compound as a preclinical candidate. acs.orgzeclinics.com

Application of Computational Chemistry in Iterative Design Cycles

Computational chemistry plays a pivotal role in modern drug discovery, providing insights into molecular interactions and guiding the design of optimized compounds. In the context of CETP inhibitors, various computational strategies have been employed to understand structural requirements and predict binding profiles. nih.govplos.org

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis have been instrumental in exploring the essential structural features for potent CETP inhibition. nih.govresearchgate.net These analyses can reveal distinct binding modes within the CETP binding pocket, aiding in the design of new chemical entities. nih.gov For example, receptor-based QSAR models have been developed for series of tetrahydronaphthyridine derivatives to support the design of novel CETP inhibitors. researchgate.net

Furthermore, molecular docking studies are routinely used to predict how potential CETP inhibitors interact with the active site of the CETP protein. plos.org These studies help in understanding the binding poses and affinities of compounds. Molecular dynamics (MD) simulations have also been applied to investigate the structure and dynamics of CETP when bound to its endogenous ligands, such as triglycerides, providing a deeper understanding of the protein's conformational changes upon ligand binding. Beyond on-target interactions, computational strategies have been utilized to identify protein-ligand binding networks on a genome-wide scale, helping to elucidate potential off-target mechanisms and adverse effects, as observed with some earlier CETP inhibitors like Torcetrapib (B1681342). plos.orgplos.org

Fragment-Based Drug Discovery and Lead-Hopping Strategies Applied to CETP Inhibitors

Fragment-Based Drug Discovery (FBDD) and lead-hopping strategies are innovative approaches that have gained prominence in the identification and optimization of drug candidates. FBDD involves identifying small chemical fragments that bind weakly to a target protein and then growing or linking these fragments to create more potent and selective lead compounds. researchgate.net Lead-hopping, also known as scaffold hopping, is a strategy to discover structurally novel compounds that retain similar biological activity to a known lead compound but possess different chemical structures. nih.goveurofinsdiscovery.com This approach is particularly valuable for overcoming limitations of existing leads, such as poor pharmacokinetic properties, toxicity, or intellectual property challenges. eurofinsdiscovery.comdanaher.com

While the direct application of FBDD to the initial discovery of this compound is not explicitly detailed as a de novo approach in the provided information, FBDD has been proposed and successfully applied in the development of other CETP inhibitors. For instance, molecular modeling studies, including docking and molecular dynamics simulations, have guided fragment-based drug design approaches for novel pentacyclic triterpenoid (B12794562) derivatives as CETP inhibitors. This strategy led to the identification of potent compounds by mimicking protein-ligand interactions of endogenous cholesteryl ester within the CETP binding site.

Lead-hopping is a general strategy in drug discovery that can be applied during lead optimization to generate new chemical series with improved properties. bhsai.orgnih.govdanaher.com It involves modifying the central core structure of a known active compound while maintaining key pharmacophoric features, leading to novel molecular structures with similar biological properties but distinct backbones. nih.gov This approach can be crucial for addressing issues like metabolic stability and lipophilicity, as demonstrated in various drug discovery programs. The lead optimization efforts that resulted in this compound, which involved extending SAR observations from DPPE to the more potent TPE series, can be seen as a form of lead optimization that explores different chemical scaffolds to achieve superior properties. bhsai.orgacs.org

Pharmacokinetic Profile in Preclinical Species

Absorption Characteristics in Animal Models

BMS-795311 demonstrates reasonable oral bioavailability across several preclinical species, indicating its capacity for systemic absorption following oral administration.

Oral bioavailability (F) and maximum plasma concentration (Cmax) of this compound have been evaluated in mice, rats, monkeys, and dogs following oral administration. The compound exhibited varying degrees of oral bioavailability across these species, with higher percentages observed in rodents compared to non-rodents. For instance, mice and rats showed an oral bioavailability of 37% each, while monkeys had 20%, and dogs had the lowest at 5% medchemexpress.com. The corresponding Cmax values varied significantly among species, reflecting differences in absorption and possibly other pharmacokinetic processes.

Table 1: Oral Bioavailability and Cmax of this compound in Preclinical Species

SpeciesOral Bioavailability (F%)Oral Dose (mg/kg)Cmax (ng/mL)
Mice37105.3
Rats371017
Monkeys2051.7
Dogs550.43

Distribution Patterns in Preclinical Organ Systems

The distribution of this compound within preclinical organ systems has been assessed through the determination of its volume of distribution following intravenous administration.

This compound exhibits relatively low volumes of distribution across the evaluated preclinical species, suggesting limited extravascular distribution. Following intravenous administration, the volumes of distribution were determined to be 0.8 L/kg in mice, 0.4 L/kg in rats, 0.9 L/kg in monkeys, and 0.6 L/kg in dogs medchemexpress.com.

Table 2: Volume of Distribution of this compound in Preclinical Species

SpeciesIntravenous Dose (mg/kg)Volume of Distribution (L/kg)
Mice50.8
Rats10.4
Monkeys40.9
Dogs10.6

Metabolic Pathways and Clearance Mechanisms in Preclinical Investigations

The elimination of this compound in preclinical species is characterized by low plasma clearance rates and moderate terminal elimination half-lives.

This compound demonstrates low plasma clearance across the preclinical species studied. The plasma clearance rates were reported as 2.0 mL/min/kg in mice, 0.9 mL/min/kg in rats, 0.9 mL/min/kg in monkeys, and 1.4 mL/min/kg in dogs medchemexpress.com. These low clearance rates contribute to the observed terminal elimination half-lives, which range from 6 hours in mice to over 18 hours in monkeys medchemexpress.com.

Table 3: Plasma Clearance Rates and Terminal Elimination Half-Lives of this compound in Preclinical Species

SpeciesPlasma Clearance (mL/min/kg)Terminal Elimination Half-Life (h)
Mice2.06
Rats0.97
Monkeys0.9>18
Dogs1.410

Information regarding the specific identification of major metabolites of this compound in preclinical species was not available in the consulted research findings. While the general importance of metabolite identification in drug development is well-recognized for understanding metabolic pathways and ensuring safety nih.govdrughunter.comnih.govsrce.hreuropa.eu, detailed data on the individual metabolites of this compound were not provided.

Excretion Routes in Animal Studies

Determination of Elimination Half-Lives in Preclinical Species

The terminal elimination half-lives of this compound have been determined in several preclinical species following intravenous (IV) administration. These half-lives, alongside other key pharmacokinetic parameters such as oral bioavailability, maximum plasma concentration (Cmax), plasma clearance, and volumes of distribution, provide a comprehensive understanding of the compound's disposition in various animal models admescope.com.

The pharmacokinetic profile of this compound demonstrates reasonable oral bioavailability across rodent and non-rodent species, with values of 37% in mice and rats, 20% in monkeys, and 5% in dogs admescope.com. Plasma clearance was observed to be low across these species, ranging from 0.9 mL/min/kg in rats and monkeys to 2.0 mL/min/kg in mice admescope.com. The volumes of distribution were also relatively small, indicating limited tissue distribution admescope.com.

The specific terminal elimination half-lives observed in preclinical species are summarized in the table below:

Table 1: Terminal Elimination Half-Lives of this compound in Preclinical Species (IV Administration) admescope.com

SpeciesTerminal Elimination Half-Life (h)
Mice6
Rats7
Monkeys>18
Dogs10

Further pharmacokinetic parameters detailing exposure and distribution in preclinical species are presented in the following tables:

Table 2: Oral Bioavailability and Cmax of this compound in Preclinical Species (Oral Administration) admescope.com

SpeciesOral Dose (mg/kg)Oral Bioavailability (%)Cmax (ng/mL)
Mice10375.3
Rats103717
Monkeys5201.7
Dogs550.43

Table 3: Clearance and Volume of Distribution of this compound in Preclinical Species (IV Administration) admescope.com

SpeciesPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)
Mice2.00.8
Rats0.90.4
Monkeys0.90.9
Dogs1.40.6

In rat telemetry studies, this compound administered intravenously at 8 mg/kg showed no effect on mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity admescope.com. This observation aligns with previous findings indicating no blood pressure increase at 30 μM plasma exposures in rats, distinguishing its preclinical profile from other CETP inhibitors like torcetrapib (B1681342) admescope.comnih.gov. This compound also demonstrated high liver microsomal stability in both mouse and human models nih.gov.

Formulation Development and Preclinical Delivery Considerations

Strategies for Enhancing Oral Exposure in Preclinical Species

BMS-795311 is characterized by high lipophilicity (clogP 10.5) and very low aqueous solubility, measured at less than 0.0001 mg/mL at pH 6.5. These properties typically result in low oral exposure when the compound is administered in conventional cosolvent solution formulations. To address this, efforts have concentrated on specialized delivery systems designed to improve absorption.

Lipid-based formulations (LBFs) have been extensively investigated as a key strategy to enhance the oral exposure of this compound in preclinical species. LBFs are recognized as effective tools for improving the oral bioavailability of poorly water-soluble and poorly permeable drugs. These formulations can range from simple drug-in-oil solutions to more complex systems designed to spontaneously emulsify upon contact with aqueous media.

Self-Emulsifying Drug Delivery Systems (SEDDS) represent a sophisticated class of LBFs that form fine or micro-emulsions when diluted in an aqueous environment. For this compound, in vitro studies demonstrated that upon aqueous dilution of lipid formulations, the compound was effectively transferred from the oil phase into the aqueous phase, leading to enhanced solubility following lipid digestion. This mechanism is crucial for improving the dissolution and subsequent absorption of highly lipophilic compounds.

For this compound, the primary approach for improving aqueous solubility and dissolution rates in preclinical development has centered on the use of lipid-based formulations. This strategy directly addresses the compound's high lipophilicity and very low intrinsic aqueous solubility. The formation of fine/micro-emulsions by SEDDS, as discussed, facilitates the solubilization of this compound in the gastrointestinal fluids, thereby increasing the effective concentration available for absorption. This contrasts with other general methods for solubility enhancement, such as particle size reduction (micronization), solid dispersions, or complexation, which are not specifically detailed in the context of this compound's development.

Investigation of Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)

Impact of Formulation on Preclinical Pharmacokinetics

The choice of formulation has a profound impact on the preclinical pharmacokinetic profile of this compound, particularly its oral bioavailability and systemic exposure. Pharmacokinetic parameters such as the area under the curve (AUC) and maximum observed concentration (Cmax) are critical for assessing drug absorption.

Comparative bioavailability studies in animal models have demonstrated the significant advantage of lipid-based formulations for this compound. These studies were essential for enabling high-dose toxicology assessments and enhancing toxicology margins in non-rodent species.

In dogs, a Gelucire-based formulation of this compound (referred to as BMS-A in some studies) administered at 200 mg/kg resulted in a greater than 10-fold increase in exposure compared to a simple solution formulation. This substantial improvement led to the selection of the Gelucire-based formulation for subsequent toxicology studies in dogs. Similarly, in monkeys, an olive-oil formulation of this compound achieved approximately 7-fold higher exposure compared to a solution formulation.

Table 1: Comparative Oral Bioavailability of this compound Across Preclinical Species

SpeciesOral Dose (mg/kg)Oral Bioavailability (%)
Mice1037
Rats1037
Monkeys520
Dogs55

Furthermore, intravenous administration studies revealed terminal elimination half-lives of 6 hours in mice, 7 hours in rats, over 18 hours in monkeys, and 10 hours in dogs. These data highlight the species-specific differences in the pharmacokinetic behavior of this compound and the critical role of optimized formulations in achieving desired systemic exposure.

Scalability and Developability Considerations for Preclinical Research

For preclinical research, scalability and developability are crucial considerations to ensure that a promising compound can progress efficiently through the drug development pipeline. Developability encompasses the ability to manufacture a molecule with high productivity and quality, ensuring stability during production, storage, and delivery.

Lipid-based formulations, including SEDDS, are generally considered advantageous from a developability standpoint due to their relative ease of formulation, scalability, and production. The use of established pharmaceutical excipients like Gelucire and olive oil in the preclinical formulations of this compound suggests a pragmatic approach to ensure that the developed formulations are amenable to scale-up for larger preclinical studies and potential clinical development. While specific details on the large-scale manufacturing of this compound formulations are not publicly detailed, the choice of LBFs aligns with strategies aimed at reducing development time and facilitating production.

Comparative Preclinical Studies and Selectivity Profiling

Comparative Analysis with Other CETP Inhibitors

BMS-795311 has undergone head-to-head comparisons with established CETP inhibitors to delineate its unique pharmacological characteristics.

This compound demonstrates potent CETP inhibitory activity, with IC50 values of 4 nM in an enzyme-based scintillation proximity assay (SPA) and 0.22 µM in a human whole plasma assay (hWPA). wikipedia.org In preclinical models, this compound exhibited maximal inhibition of cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human CETP/apoB-100 dual transgenic mice. uni.lunih.gov

Comparative studies in moderately-fat fed hamsters showed that this compound increased high-density lipoprotein cholesterol (HDL-C) content and size to an extent comparable to torcetrapib (B1681342). uni.lunih.gov While other CETP inhibitors like anacetrapib (B1684379) and evacetrapib (B612230) have shown larger HDL-C increasing effects in human trials (130-132%) compared to torcetrapib (52%) and dalcetrapib (B1669777) (29%), the preclinical data for this compound highlights its robust CETP inhibition and comparable efficacy to torcetrapib in specific animal models. uni.lu

It is important to note that CETP inhibitors can differ in their mechanisms of action beyond just potency. For instance, dalcetrapib is known to be a CETP modulator that primarily elevates HDL-C without significantly reducing low-density lipoprotein cholesterol (LDL-C), and it affects only heterotypic CE transfer. In contrast, torcetrapib, anacetrapib, and evacetrapib impact both heterotypic and homotypic CE transfer between lipoproteins. guidetopharmacology.org The preclinical profile of this compound indicates its ability to broadly inhibit CE transfer activity.

Compound CETP Inhibition (IC50, SPA) CETP Inhibition (IC50, hWPA) HDL-C Increase (Animal Model)
This compound 4 nM wikipedia.org 0.22 µM wikipedia.org Comparable to Torcetrapib uni.lunih.gov
Torcetrapib N/A N/A Baseline for comparison uni.lunih.gov

Reverse cholesterol transport is a fundamental cardioprotective mechanism involving the efflux of excess cholesterol from peripheral cells and tissues, such as macrophages within arterial walls, and its subsequent return to the liver for excretion. nih.govcenmed.com Animal models, including human CETP/apoB-100 dual transgenic mice, are instrumental in evaluating the efficacy of CETP inhibitors in promoting RCT. uni.lunih.gov While other CETP inhibitors like anacetrapib and dalcetrapib have shown differential effects on HDL structure and function, including HDL particle subclass distribution and cholesterol efflux capacity in rabbits and monkeys, this compound's effects on HDL-C content and size were specifically noted as comparable to torcetrapib in hamsters. uni.lunih.govuni.lu This suggests a similar positive modulation of key lipid parameters relevant to RCT.

Head-to-Head Preclinical Efficacy Comparisons (e.g., with Torcetrapib, Anacetrapib, Dalcetrapib)

Investigation of Off-Target Activity and Selectivity in Preclinical Systems

A crucial aspect of preclinical evaluation for CETP inhibitors is the assessment of potential off-target activities, which have historically posed challenges for this class of compounds.

One significant off-target effect observed with some earlier CETP inhibitors, notably torcetrapib, was an increase in aldosterone (B195564) levels and blood pressure. uni.lunih.govguidetopharmacology.org In contrast, preclinical studies with this compound specifically evaluated its impact on aldosterone synthase (CYP11B2), the enzyme responsible for aldosterone biosynthesis. In cellular assays using H295R cells, a human adrenal carcinoma cell line commonly utilized for assessing aldosterone synthase activity, this compound at a concentration of 10 µM for 24 hours did not induce an increase in CYP11B2 mRNA levels. wikipedia.orgvulcanchem.comjkchemical.com This finding indicates a favorable selectivity profile for this compound, distinguishing it from compounds with known liabilities related to aldosterone modulation.

Compound Effect on CYP11B2 mRNA (H295R cells, 10 µM)
This compound No increase wikipedia.org
Torcetrapib Increased uni.lunih.gov

The potential for CETP inhibitors to affect blood pressure and other hemodynamic parameters has been a critical concern. Preclinical evaluation of this compound included telemetry studies in rats, a method that allows for continuous and accurate measurement of cardiovascular parameters in conscious, freely moving animals. wikipedia.orgnih.govnih.gov These studies demonstrated that this compound, when administered intravenously at 8 mg/kg, had no discernible effect on mean, systolic, or diastolic blood pressure. Furthermore, no changes were observed in heart rate or locomotor activity. wikipedia.org This stands in contrast to the observed blood pressure increases associated with torcetrapib in similar rat telemetry studies. uni.lunih.gov The absence of significant hemodynamic alterations in preclinical telemetry studies underscores the favorable selectivity of this compound, mitigating a key concern previously associated with the CETP inhibitor class.

Compound Effect on Blood Pressure (Rat Telemetry) Effect on Heart Rate (Rat Telemetry)
This compound No effect wikipedia.org No effect wikipedia.org
Torcetrapib Increased uni.lunih.gov N/A

Future Directions in Preclinical Research for Bms 795311 and Cetp Inhibition

Exploration of Novel Preclinical Disease Models for CETP Inhibition Efficacy

The assessment of CETP inhibition efficacy, particularly for compounds like BMS-795311, necessitates the development and application of novel preclinical disease models that more accurately reflect human lipoprotein metabolism and atherosclerosis progression. Traditional mouse models, which naturally lack CETP activity, often require genetic modification to express human CETP (hCETP) to become relevant for studying CETP inhibitors. nih.govnih.gov this compound has shown robust pharmacodynamic effects in human CETP/apoB-100 dual transgenic mice, demonstrating its ability to inhibit cholesteryl ester transfer activity and increase HDL cholesterol content. medchemexpress.comresearchgate.net

Future directions involve:

Humanized Atherosclerosis Models: Moving beyond simple hCETP transgenic models to more complex "humanized" mouse models, such as those co-expressing human CETP and human ApoAI or ApoE*3-Leiden mice crossed with CETP transgenes, which more closely replicate human atheroma and all stages of disease. nih.govnih.gov These models can provide a more comprehensive understanding of the anti-atherosclerotic effects of CETP inhibition, including plaque stability and regression, rather than solely focusing on lipid changes.

Models for Functional HDL Assessment: Developing models that can robustly assess not just HDL-C levels, but also HDL function, such as cholesterol efflux capacity, which is considered a key atheroprotective property of HDL. alzdiscovery.orgresearchgate.netnih.gov

Disease-Specific Models: Investigating the efficacy of CETP inhibition in models of specific cardiovascular comorbidities, such as diabetes, given that CETP inhibitors have shown a favorable effect on diabetes risk and glycemic control in clinical studies. newamsterdampharma.compace-cme.orgalzdiscovery.orgnih.gov

Investigation of Combination Therapies with Other Lipid-Modulating Agents in Preclinical Settings

The potential for this compound to be used in combination with other lipid-modulating agents in preclinical settings is a crucial area of investigation. While CETP inhibitors primarily increase HDL-C and reduce LDL-C and apoB levels, combining them with existing therapies could offer enhanced or broader therapeutic benefits. ahajournals.orgnewamsterdampharma.comresearchgate.netnih.gov

Key combinations to explore include:

PCSK9 Inhibitors: Given the significant LDL-C lowering achieved by PCSK9 inhibitors, preclinical studies could explore the additive or synergistic effects of combining this compound with these agents to achieve maximal lipid reduction and potentially impact other aspects of cardiovascular disease. acc.orgnewamsterdampharma.com

Other Agents: Research could also extend to combinations with other lipid-lowering drugs like ezetimibe (B1671841) or fibrates, or even novel anti-inflammatory agents, to address the multifaceted nature of atherosclerosis.

Advanced Imaging and Biomarker Development for Preclinical Assessment

Advanced imaging techniques and the development of robust biomarkers are indispensable for comprehensively assessing the effects of CETP inhibition by this compound in preclinical studies. These tools provide early insights into drug efficacy and can inform the design of subsequent clinical trials. bmj.comresearchgate.net

Areas of focus include:

Atherosclerosis Imaging: Utilizing techniques such as intravascular ultrasound (IVUS), computed tomography angiography (CTCA), magnetic resonance imaging (MRI), and positron emission tomography (PET) in preclinical models to quantify plaque burden, assess plaque morphology (e.g., stability), and detect vascular inflammation. bmj.comresearchgate.net This allows for direct visualization of the impact of CETP inhibition on the atherosclerotic process.

Lipid and Lipoprotein Biomarkers: Beyond standard lipid panels (HDL-C, LDL-C, TG), developing and validating biomarkers that reflect changes in lipoprotein particle size and number, subfractions of HDL and LDL, and the functionality of HDL (e.g., cholesterol efflux capacity). alzdiscovery.orgresearchgate.netnih.gov

Inflammatory and Oxidative Stress Biomarkers: Identifying and validating preclinical biomarkers of inflammation and oxidative stress, as these processes play a critical role in atherosclerosis. Changes in these markers could indicate additional benefits of CETP inhibition beyond lipid modulation.

Translational Biomarkers: Focusing on biomarkers that have clear translational potential, meaning they can be reliably measured in both preclinical models and human subjects, thus bridging the gap between discovery and clinical application. researchgate.netnih.govahajournals.org

Translational Research Paradigms Bridging Preclinical Findings to Potential Therapeutic Applications

Translational research for this compound and CETP inhibition involves strategically bridging preclinical findings to potential therapeutic applications, learning from the complex history of this drug class. The failures of earlier CETP inhibitors like torcetrapib (B1681342) (due to off-target toxicities) and dalcetrapib (B1669777) (due to lack of consistent clinical benefit) underscore the critical need for robust translational paradigms. researchgate.netnewamsterdampharma.comnih.govpace-cme.orgnih.govresearchgate.netahajournals.orgnih.gov

Key aspects of this paradigm include:

Biomarker-Driven Development: Adopting a biomarker-driven translational medicine (TMed) strategy from the outset. This involves using biomarkers for target validation, assessing target-compound interaction, evaluating pharmacodynamic activities, monitoring disease modification, and guiding patient selection. researchgate.netnih.govahajournals.org The shift in understanding that LDL-C lowering, rather than solely HDL-C raising, is a primary driver of cardiovascular benefit for CETP inhibitors, emphasizes the importance of relevant biomarkers. ahajournals.orgnewamsterdampharma.compace-cme.orgnih.gov

Understanding Mechanisms of Action: Thoroughly elucidating the precise mechanisms by which this compound exerts its effects, including its impact on reverse cholesterol transport and its influence on both HDL and LDL particle metabolism. This deeper understanding can help predict clinical outcomes and avoid unforeseen off-target effects.

Risk-Benefit Assessment in Preclinical Stages: Implementing comprehensive preclinical safety assessments to identify and mitigate potential off-target liabilities early in development, as seen with torcetrapib's blood pressure and electrolyte effects. medchemexpress.comresearchgate.netpace-cme.org

Informing Clinical Trial Design: Using robust preclinical data to inform the design of early-phase clinical trials, including dose selection, patient stratification, and the selection of appropriate endpoints that align with the anticipated clinical benefits.

Discovery of Next-Generation CETP Inhibitors Based on this compound Research Insights

The research insights gained from the discovery and preclinical characterization of this compound, a triphenylethanamine derivative, are invaluable for the discovery of next-generation CETP inhibitors. acs.orgresearchgate.netresearchgate.net This involves leveraging structural and mechanistic understanding to design compounds with improved profiles.

Directions for future discovery efforts include:

Structure-Activity Relationship (SAR) Optimization: Continuing SAR studies based on the triphenylethanamine scaffold of this compound to identify modifications that enhance potency, selectivity, and pharmacokinetic properties, while minimizing potential off-target effects. acs.orgresearchgate.netresearchgate.net

Novel Chemical Scaffolds: Exploring entirely new chemical scaffolds for CETP inhibition, drawing inspiration from the binding modes and pharmacophores identified through research on this compound and other potent CETP inhibitors (e.g., indoline (B122111) and tetrahydroquinoxaline derivatives). nih.govnih.gov The goal is to develop compounds with superior drug-like properties, including improved metabolic stability and bioavailability. nih.gov

Targeting Specific CETP Interactions: Investigating the possibility of designing inhibitors that modulate specific aspects of CETP activity, such as differential effects on cholesteryl ester versus triglyceride transfer, or on homotypic versus heterotypic transfer, to optimize their therapeutic impact on lipoprotein profiles. researchgate.netnih.gov

Addressing Pharmacokinetic Challenges: Designing compounds with favorable pharmacokinetic profiles, including appropriate half-lives and minimal tissue accumulation, based on the experiences with previous CETP inhibitors. medchemexpress.comnewamsterdampharma.comnih.gov

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism by which BMS-795311 inhibits CETP activity, and how does this inhibition influence HDL/LDL cholesterol profiles in preclinical models?

  • Methodological Guidance : Use enzyme-based scintillation proximity assays (SPA) to quantify CETP inhibition (IC50 = 3.8 nM) and human whole plasma assays (hWPA) to assess cholesteryl ester transfer (IC50 = 0.22 μM) . Compare lipid profiles in animal models (e.g., transgenic mice expressing human CETP) pre- and post-treatment, ensuring controls for diet and genetic background.

Q. Which experimental models are most appropriate for validating this compound's pharmacokinetic properties and oral bioavailability?

  • Methodological Guidance : Employ in vivo models (e.g., rodents, non-human primates) with standardized dosing protocols. Measure plasma concentrations via LC-MS/MS and correlate with CETP activity suppression. Include crossover studies to assess dose-response relationships .

Q. How do structural modifications of this compound compare to other CETP inhibitors (e.g., TAP-311) in terms of binding affinity and specificity?

  • Methodological Guidance : Conduct molecular docking simulations using CETP crystal structures. Validate findings with competitive binding assays and cross-inhibition studies. Reference IC50 values from enzyme assays and plasma-based systems to assess specificity .

Advanced Research Questions

Q. What experimental design considerations are critical for addressing the "efficacy-toxicity paradox" observed in CETP inhibitors, including this compound?

  • Methodological Guidance : Implement longitudinal studies with multiple endpoints (e.g., lipid profiles, inflammatory markers, endothelial function). Use stratified randomization in animal models to account for metabolic heterogeneity. Include toxicity screens for off-target effects on adrenal steroidogenesis, a known issue with CETP inhibitors .

Q. How can researchers reconcile discrepancies between this compound's potent in vitro CETP inhibition (IC50 = 3.8 nM) and its reduced activity in human whole plasma assays (IC50 = 0.22 μM)?

  • Methodological Guidance : Investigate plasma protein binding using equilibrium dialysis or ultrafiltration. Assess the impact of lipid composition in plasma on drug efficacy. Validate findings with isotopic tracer studies to quantify cholesterol ester transfer rates under varying conditions .

Q. What statistical approaches are optimal for analyzing heterogeneous responses to this compound in genetically diverse preclinical populations?

  • Methodological Guidance : Apply mixed-effects models to account for inter-individual variability. Use genome-wide association studies (GWAS) in animal models to identify modifiers of drug response. Incorporate Bayesian methods for small-sample inference .

Q. How can researchers optimize the timing of this compound administration relative to dietary cholesterol intake in intervention studies?

  • Methodological Guidance : Design crossover trials with controlled feeding regimens. Use kinetic modeling to correlate drug absorption phases with postprandial lipid fluctuations. Monitor CETP activity via fluorometric assays at staggered timepoints .

Data Analysis & Contradiction Resolution

Q. What strategies mitigate bias when interpreting conflicting data on this compound's HDL-raising efficacy versus cardiovascular outcomes?

  • Methodological Guidance : Apply Mendelian randomization to distinguish causal lipid effects from confounding variables. Perform meta-analyses of preclinical studies using PRISMA guidelines, weighting results by assay type (e.g., in vitro vs. in vivo) and model validity .

Q. How should researchers address batch-to-batch variability in this compound's inhibitory potency during large-scale studies?

  • Methodological Guidance : Implement quality control protocols using reference standards in each assay plate. Use interlaboratory validation studies with blinded samples. Report coefficient of variation (CV) for all potency measurements .

Methodological Tables

Parameter In Vitro (SPA) Human Plasma (hWPA) Preclinical Model
IC503.8 nM0.22 μMSpecies-dependent
Key ConfoundersEnzyme purityLipoprotein compositionGenetic background
Optimal Assay Duration2–4 hours24–48 hours4–12 weeks
Table 1. Key methodological considerations for assessing this compound activity across experimental systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.